molecular formula C8H7F3N2O2 B12049533 4-Amino-3-(trifluoromethoxy)benzamide CAS No. 874814-77-4

4-Amino-3-(trifluoromethoxy)benzamide

Cat. No.: B12049533
CAS No.: 874814-77-4
M. Wt: 220.15 g/mol
InChI Key: MSHHEHIYTOQWFC-UHFFFAOYSA-N
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Description

4-Amino-3-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C8H7F3N2O2. It is characterized by the presence of an amino group (-NH2) and a trifluoromethoxy group (-OCF3) attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific conditions to achieve the desired substitution.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the benzamide group can yield corresponding amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrobenzamides, while reduction can produce primary amines .

Scientific Research Applications

4-Amino-3-(trifluoromethoxy)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in drug design, where the compound can interact with target proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

  • 4-Amino-3-(trifluoromethoxy)benzoic acid
  • 2-Amino-6-(trifluoromethoxy)benzoxazole
  • 4-Chloro-3-(trifluoromethoxy)benzamide

Comparison: Compared to similar compounds, 4-Amino-3-(trifluoromethoxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For instance, the presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it more suitable for certain applications in drug development and material science .

Properties

CAS No.

874814-77-4

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

4-amino-3-(trifluoromethoxy)benzamide

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-4(7(13)14)1-2-5(6)12/h1-3H,12H2,(H2,13,14)

InChI Key

MSHHEHIYTOQWFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)OC(F)(F)F)N

Origin of Product

United States

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